molecular formula C27H20N2O4 B15148324 2-[({4-[(Biphenyl-4-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid

2-[({4-[(Biphenyl-4-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid

Cat. No.: B15148324
M. Wt: 436.5 g/mol
InChI Key: GTUFQAMFVIKHGG-UHFFFAOYSA-N
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Description

2-(4-{[1,1’-BIPHENYL]-4-AMIDO}BENZAMIDO)BENZOIC ACID is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core, which is a structure consisting of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[1,1’-BIPHENYL]-4-AMIDO}BENZAMIDO)BENZOIC ACID typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[1,1’-BIPHENYL]-4-AMIDO}BENZAMIDO)BENZOIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene rings .

Scientific Research Applications

2-(4-{[1,1’-BIPHENYL]-4-AMIDO}BENZAMIDO)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[1,1’-BIPHENYL]-4-AMIDO}BENZAMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The amide groups in the compound can form hydrogen bonds with proteins, potentially inhibiting their activity. This interaction can affect various biological pathways, depending on the specific target proteins involved .

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-carboxylic acid
  • 4-Aminobiphenyl
  • 4-Nitrobiphenyl

Uniqueness

2-(4-{[1,1’-BIPHENYL]-4-AMIDO}BENZAMIDO)BENZOIC ACID is unique due to its combination of biphenyl, amide, and carboxylic acid functional groups. This combination allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications .

Properties

Molecular Formula

C27H20N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

2-[[4-[(4-phenylbenzoyl)amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C27H20N2O4/c30-25(20-12-10-19(11-13-20)18-6-2-1-3-7-18)28-22-16-14-21(15-17-22)26(31)29-24-9-5-4-8-23(24)27(32)33/h1-17H,(H,28,30)(H,29,31)(H,32,33)

InChI Key

GTUFQAMFVIKHGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)O

Origin of Product

United States

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